4-(Phenylsulfonyl)piperidine
Overview
Description
4-(Phenylsulfonyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. The phenylsulfonyl group attached to the piperidine ring significantly alters its chemical properties and potential applications. This compound is of interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
Piperidine derivatives have been reported to interact with various targets, including cholinesterase receptors . The benzyl-piperidine group, for instance, provides good binding to the catalytic site of the AChE enzyme .
Mode of Action
For instance, in the case of cholinesterase receptors, the benzyl-piperidine group interacts with specific amino acids (Trp84, Trp279, Phe330, and Phe331) in the catalytic site of the enzyme .
Biochemical Pathways
Piperidine derivatives have been reported to regulate multiple signaling pathways crucial for cancer regulation .
Pharmacokinetics
Piperidine derivatives have been reported to have enhanced cns pharmacokinetic properties .
Result of Action
Piperidine derivatives have been reported to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Piperidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Phenylsulfonyl)piperidine can be synthesized through various methods. One common approach involves the reaction of piperidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Piperidine+Phenylsulfonyl chloride→this compound+HCl
Another method involves the use of phenylsulfonyl fluoride as the sulfonylating agent, which reacts with piperidine under similar conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylsulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
4-(Phenylsulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the development of materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
- 4-(Phenylsulfanyl)piperidine
- 4-(Phenylsulfonyl)pyridine
- 4-(Phenylsulfonyl)morpholine
Uniqueness
4-(Phenylsulfonyl)piperidine is unique due to the presence of both the piperidine ring and the phenylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research. Compared to similar compounds, it offers a unique balance of reactivity and stability, which is advantageous in synthetic and medicinal chemistry.
Biological Activity
4-(Phenylsulfonyl)piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows for interactions with various biological targets, making it a candidate for drug development in multiple therapeutic areas. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H15N1O2S
- Molecular Weight : 229.31 g/mol
Research indicates that piperidine derivatives, including this compound, can interact with various receptors and enzymes, leading to diverse pharmacological effects. The following mechanisms have been proposed:
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in disease pathways, potentially impacting cancer progression and other conditions.
- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing neurotransmitter activity and providing potential benefits in neurological disorders.
Biological Activity Spectrum
The biological activity of this compound has been evaluated through various studies. Notably:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis.
- Antimicrobial Properties : It has shown promise as an antimicrobial agent, potentially effective against both gram-positive and gram-negative bacteria.
- CNS Effects : The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating central nervous system disorders.
Research Findings and Case Studies
A recent study utilized computer-aided drug design to evaluate the biological activity spectra of piperidine derivatives, including this compound. The findings highlighted several key points:
- Target Prediction : Using the SwissTargetPrediction tool, potential protein targets were identified, suggesting interactions with enzymes and receptors critical for therapeutic efficacy .
- Pharmacological Profiles : The PASS (Prediction of Activity Spectra for Substances) analysis indicated a wide range of predicted activities, including antiarrhythmic and local anesthetic properties .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
4-(benzenesulfonyl)piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11/h1-5,11-12H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIWSPDQRMEORO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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